molecular formula C22H24N2O4S B492830 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide CAS No. 690245-18-2

4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide

Cat. No. B492830
CAS RN: 690245-18-2
M. Wt: 412.5g/mol
InChI Key: PRCRCAIYYBKWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of B-cell receptor (BCR) signaling. BTK is a key mediator of B-cell proliferation, differentiation, and survival, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

Mechanism of Action

4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide selectively inhibits BTK by binding to its active site, which prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of BCR signaling. This results in the suppression of B-cell proliferation and survival, and the induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. It has also been shown to inhibit platelet aggregation, which may have implications for the treatment of thrombotic disorders.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, its small size and low molecular weight make it an attractive candidate for drug development. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cells. Another area of interest is the investigation of 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide in other types of cancer, such as solid tumors. Additionally, there is ongoing research on the optimization of the pharmacokinetic properties of 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide, such as its solubility and bioavailability, to improve its efficacy in vivo.

Synthesis Methods

The synthesis of 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide involves a multi-step process that starts with the reaction of 4-tert-butylphenylsulfonyl chloride with furan-2-ylmethanol to produce 4-[(4-tert-butylphenyl)sulfonylamino]-furan-2-ylmethanol. This intermediate is then reacted with 4-aminobenzamide in the presence of a coupling agent to yield the final product, 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide.

Scientific Research Applications

4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in B-cells, leading to the regression of tumors.

properties

IUPAC Name

4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-22(2,3)17-8-12-20(13-9-17)29(26,27)24-18-10-6-16(7-11-18)21(25)23-15-19-5-4-14-28-19/h4-14,24H,15H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCRCAIYYBKWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.